Cas no 174469-07-9 (C-(2,3-Dihydro-furo2,3-cpyridin-3-yl)-methylamine)

C-(2,3-Dihydro-furo2,3-cpyridin-3-yl)-methylamine Chemical and Physical Properties
Names and Identifiers
-
- Furo[2,3-c]pyridine-3-methanamine,2,3-dihydro-
- (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine
- C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine
- Furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro- (9CI)
- XNBCAYWMCFSGNW-UHFFFAOYSA-N
- ZGA46907
- MFCD15474998
- F53637
- 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanamine
- SB34271
- (2,3-Dihydro-furo[2,3-c]pyridin-3-yl)methylamine
- furo[2,3-c]pyridine-3-methanamine, 2,3-dihydro-
- 174469-07-9
- CS-0094870
- SCHEMBL12803718
- {2H,3H-furo[2,3-c]pyridin-3-yl}methanamine
- 1-{2H,3H-FURO[2,3-C]PYRIDIN-3-YL}METHANAMINE
- DB-127396
- 2,3-dihydro-Furo[2,3-c]pyridine-3-methanamine
- C-(2,3-Dihydro-furo2,3-cpyridin-3-yl)-methylamine
-
- MDL: MFCD15474998
- Inchi: InChI=1S/C8H10N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4,6H,3,5,9H2
- InChI Key: XNBCAYWMCFSGNW-UHFFFAOYSA-N
- SMILES: C1=C2C(CN)COC2=CN=C1
Computed Properties
- Exact Mass: 150.0794
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 48.1Ų
Experimental Properties
- PSA: 48.14
C-(2,3-Dihydro-furo2,3-cpyridin-3-yl)-methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM172158-1g |
(2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanamine |
174469-07-9 | 95% | 1g |
$1425 | 2023-02-17 | |
abcr | AB537914-500 mg |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine; . |
174469-07-9 | 500MG |
€925.40 | 2022-06-09 | ||
eNovation Chemicals LLC | D970742-1g |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine |
174469-07-9 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0573-5g |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine |
174469-07-9 | 97% | 5g |
¥34958.27 | 2025-01-21 | |
eNovation Chemicals LLC | D970742-250mg |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine |
174469-07-9 | 95% | 250mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | D970742-500mg |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine |
174469-07-9 | 95% | 500mg |
$610 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0573-5g |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine |
174469-07-9 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
abcr | AB537914-250 mg |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine; . |
174469-07-9 | 250MG |
€610.50 | 2023-04-14 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0573-250mg |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine |
174469-07-9 | 97% | 250mg |
2756.14CNY | 2021-05-08 | |
abcr | AB537914-1 g |
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine; . |
174469-07-9 | 1g |
€1,634.80 | 2022-06-09 |
C-(2,3-Dihydro-furo2,3-cpyridin-3-yl)-methylamine Related Literature
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on C-(2,3-Dihydro-furo2,3-cpyridin-3-yl)-methylamine
Introduction to C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine (CAS No. 174469-07-9)
C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine (CAS No. 174469-07-9) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound belongs to the class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine incorporates a fused ring system consisting of a furan ring and a pyridine ring, which is a common motif in many biologically active molecules. This particular arrangement not only contributes to the compound's stability but also enhances its ability to interact with biological targets. The presence of the amine functional group at the methylated position further enhances its reactivity and potential for further derivatization.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine has emerged as a promising candidate in this area due to its unique structural features and preliminary biological activity profiles. Studies have indicated that this compound exhibits notable pharmacological properties, making it a valuable scaffold for the development of new drugs.
The synthesis of C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the furan ring system followed by its fusion with the pyridine ring. Subsequent steps involve functional group transformations to introduce the amine group at the appropriate position on the molecule. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations efficiently.
The pharmacological evaluation of C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine has revealed several interesting properties that make it an attractive candidate for further development. Initial in vitro studies have demonstrated its ability to inhibit certain enzymes and receptors involved in various disease pathways. For instance, research has shown that this compound may have potential applications in treating neurological disorders by modulating neurotransmitter activity. Additionally, its interaction with specific protein targets suggests possible uses in anti-inflammatory and anticancer therapies.
The structural flexibility of C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine allows for further chemical modifications that can enhance its pharmacological activity and selectivity. Researchers have explored various derivatives of this compound by introducing different substituents at strategic positions within the molecule. These modifications have led to the discovery of several analogs with improved efficacy and reduced side effects. Such findings highlight the compound's potential as a lead structure for drug development.
The computational modeling and molecular dynamics studies have played a crucial role in understanding the binding interactions of C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine with biological targets. These studies have provided valuable insights into how the compound interacts with receptors and enzymes at the molecular level, which is essential for optimizing its pharmacological properties. By leveraging computational tools, researchers can predict the binding affinities and mechanisms of action of this compound more accurately.
In conclusion, C-(2,3-Dihydro-furo[2,3-c]pyridin-3-yl)-methylamine represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis involves sophisticated organic reactions that require meticulous attention to detail. Preliminary pharmacological studies have highlighted its potential applications in treating various diseases, including neurological disorders and cancer. Further research and development are warranted to fully explore its therapeutic potential and optimize its pharmacological properties.
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